molecular formula C21H23N5O6 B13399709 Fmoc-Arg(NO)-OH

Fmoc-Arg(NO)-OH

Cat. No.: B13399709
M. Wt: 441.4 g/mol
InChI Key: RXMHIKWOZKQXCJ-UHFFFAOYSA-N
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Description

Fmoc-Arg(NO)-OH, also known as fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide, is a derivative of arginine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a popular protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide typically involves the protection of the amino group of arginine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions, including the activation of the carboxyl group of arginine and the subsequent coupling with the fluorenylmethyloxycarbonyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide is carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The fluorenylmethyloxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed by treatment with secondary amines such as piperidine .

Chemical Reactions Analysis

Types of Reactions

Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired peptide sequences and the by-products of the deprotection and cleavage reactions.

Scientific Research Applications

Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide involves the protection of the amino group of arginine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the stepwise addition of amino acids to the growing peptide chain. The fluorenylmethyloxycarbonyl group is removed at the end of the synthesis process, yielding the desired peptide .

Comparison with Similar Compounds

Similar Compounds

    Boc-Arg(NO)-OH: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis. It is similar to fluorenylmethyloxycarbonyl but is removed under different conditions.

    Cbz-Arg(NO)-OH: Cbz (carbobenzyloxy) is another protecting group used in peptide synthesis. It is also similar to fluorenylmethyloxycarbonyl but has different chemical properties.

Uniqueness

Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide is unique due to its ability to form stable peptide bonds and its compatibility with automated peptide synthesizers. The fluorenylmethyloxycarbonyl group provides a high degree of protection to the amino group, allowing for the efficient synthesis of complex peptides .

Properties

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHIKWOZKQXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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